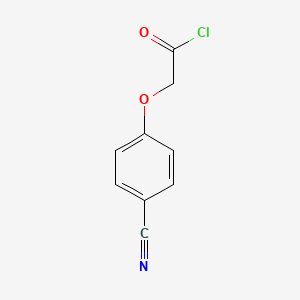

2-(4-Cyanophenoxy)acetyl chloride

Description

Properties

CAS No. |

55368-68-8 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

2-(4-cyanophenoxy)acetyl chloride |

InChI |

InChI=1S/C9H6ClNO2/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-4H,6H2 |

InChI Key |

VQSZCLLHOOHTKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(=O)Cl |

Origin of Product |

United States |

Chemical and Physical Properties

The utility of 2-(4-Cyanophenoxy)acetyl chloride in organic synthesis is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is provided in the interactive table below.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 55368-68-8 nih.gov |

| Molecular Formula | C₉H₆ClNO₂ nih.gov |

| Molecular Weight | 195.60 g/mol nih.gov |

| Appearance | (Not specified in search results) |

| Boiling Point | (Not specified in search results) |

| Melting Point | (Not specified in search results) |

| Solubility | (Not specified in search results) |

Spectroscopic Data

The structural identity of 2-(4-Cyanophenoxy)acetyl chloride is confirmed through various spectroscopic techniques. The following table summarizes key spectroscopic data, which are crucial for its characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR Spectroscopy | (Data not available in search results) |

| ¹³C NMR Spectroscopy | (Data not available in search results) |

| Infrared (IR) Spectroscopy | (Data not available in search results) |

| Mass Spectrometry | (Data not available in search results) |

Strategic Applications in Complex Molecule Synthesis

Role as a Key Building Block for Advanced Organic Structures

2-(4-Cyanophenoxy)acetyl chloride serves as a crucial building block for advanced organic structures due to its bifunctional nature. The highly reactive acid chloride group allows for facile acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its role in constructing larger molecules. Simultaneously, the cyanophenoxy portion of the molecule introduces a rigid aromatic scaffold that can be a key structural element in the target molecule or can be chemically modified in subsequent steps. This combination of a reactive handle and a modifiable aromatic core makes it a versatile reagent for creating a diverse range of complex chemical entities. Its utility is particularly evident in the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Construction of Heterocyclic Architectures

The reactivity of this compound is well-suited for the synthesis of a wide array of heterocyclic compounds. The acetyl chloride moiety can participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

Synthesis of Pyrimidine-Based Scaffolds

While direct synthesis of pyrimidines using this compound is not extensively documented, its potential role can be inferred from established pyrimidine (B1678525) synthesis strategies. Many methods for creating the pyrimidine ring involve the condensation of a three-carbon component with a reagent containing a C-N-C-N backbone, such as an amidine. In principle, a derivative of this compound, such as a corresponding β-keto ester, could serve as the three-carbon unit. This β-keto ester, upon reaction with an amidine, would lead to the formation of a pyrimidine ring bearing the 4-cyanophenoxymethyl substituent. This approach would offer a route to novel pyrimidine derivatives with potential applications in medicinal chemistry, given that the pyrimidine scaffold is a core component of many biologically active molecules, including aurora kinase inhibitors. researchgate.net

Formation of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, which involves the reaction of an α-haloketone with a thioamide. Although this compound is not an α-haloketone, it can be a precursor to intermediates used in thiazole synthesis. For instance, it can be used to acylate an amine to form an amide, which could then be a component in a multi-step synthesis of a thiazole-containing compound. The thiazole ring is a prominent feature in many natural products and pharmacologically active compounds. iaea.org The synthesis of novel thiazole derivatives often involves the use of various substituted building blocks to explore structure-activity relationships. nih.govresearchgate.netmdpi.comresearchgate.net The incorporation of the 2-(4-cyanophenoxy)methyl group onto a thiazole scaffold could lead to new chemical entities with unique biological properties. iaea.org

| Reactant 1 | Reactant 2 | Product Type | Significance |

| α-haloketone | Thioamide | Thiazole | Core synthesis of the thiazole ring. |

| This compound derivative | Amine | N-acylated intermediate | Precursor for more complex thiazole structures. |

Generation of Azetidinone Systems

The most direct and well-established application for acyl chlorides like this compound is in the Staudinger synthesis of β-lactams (2-azetidinones). mdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846), generated in situ from an acyl chloride, with an imine. mdpi.comderpharmachemica.com In this context, this compound would be treated with a non-nucleophilic base, such as triethylamine (B128534), to form the corresponding cyanophenoxyketene. This ketene would then react with an imine to yield a β-lactam ring substituted at the 3-position with a 4-cyanophenoxy group. researchgate.netnih.govchemijournal.com The 2-azetidinone ring is the core structural motif of the penicillin and cephalosporin (B10832234) families of antibiotics, and synthetic azetidinones are explored for a wide range of biological activities. derpharmachemica.comnih.gov

Table 1: Representative Staudinger Synthesis of a 2-Azetidinone

| Acyl Chloride | Imine | Base | Product |

| This compound | Substituted Imine | Triethylamine | 3-(4-Cyanophenoxy)-2-azetidinone derivative |

Formation of Oxadiazole Rings

This compound is a key reagent for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. For the synthesis of 1,2,4-oxadiazoles, the acyl chloride can be reacted with an amidoxime. nih.gov This reaction proceeds through an initial O-acylation of the amidoxime, followed by a cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. In this case, the resulting oxadiazole would bear the 4-cyanophenoxymethyl group at the 5-position. researchgate.netresearchgate.netnih.gov

For the synthesis of 1,3,4-oxadiazoles, this compound can be used to acylate a hydrazine (B178648) to form an acylhydrazide. This acylhydrazide can then be cyclized with a variety of reagents, such as another acyl chloride or orthoesters, to furnish the 1,3,4-oxadiazole (B1194373) ring. researchgate.net Oxadiazole rings are considered to be bioisosteres of ester and amide groups and are frequently incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. nih.govijper.org

Table 2: General Synthesis of Oxadiazole Rings

| Oxadiazole Type | Key Reactants | Role of this compound |

| 1,2,4-Oxadiazole | Amidoxime | Acylating agent for the amidoxime. |

| 1,3,4-Oxadiazole | Hydrazine, Cyclizing agent | Forms the initial acylhydrazide intermediate. |

Contribution to Analogs of Natural Products

The synthesis of natural product analogs is a crucial strategy in drug discovery, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. While direct incorporation of this compound into a known natural product is not widely reported, its utility can be seen in the context of creating analogs with similar structural motifs. For example, many natural products contain phenoxy or substituted phenoxy groups. The use of this compound would allow for the introduction of a 4-cyanophenoxymethyl group into a synthetic analog, potentially altering its biological activity, selectivity, or physical properties. The Staudinger reaction, as mentioned earlier, can be used to create β-lactam-containing natural product analogs. mdpi.com The synthesis of analogs allows for the simplification of complex natural product structures while retaining their essential pharmacophore, a strategy that can lead to more easily synthesized and potentially more effective therapeutic agents.

Utilization in the Synthesis of Pharmaceutical Precursors and Fine Chemicals

This compound serves as a critical building block for creating a variety of organic compounds, primarily through acylation reactions. Its bifunctional nature, possessing both a reactive acyl chloride and a cyano-functionalized aromatic ring, allows for the strategic assembly of molecules with potential biological activity or utility as intermediates in multi-step syntheses. The primary applications involve the formation of amide and ester linkages, which are fundamental bonds in many pharmaceutical and fine chemical structures.

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of N-substituted 2-(4-cyanophenoxy)acetamides. chemguide.co.uklibretexts.org This reaction, a nucleophilic acyl substitution, typically proceeds under mild conditions, often at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.ukyoutube.com The resulting amide products are often stable, crystalline solids.

Similarly, the esterification of alcohols and phenols with this compound provides access to a range of esters. These reactions are also examples of nucleophilic acyl substitution and are frequently carried out in the presence of a base to facilitate the reaction.

Below are illustrative data tables for the synthesis of representative amides and esters from this compound, based on general and well-established reaction principles for acyl chlorides.

Table 1: Synthesis of N-Aryl-2-(4-cyanophenoxy)acetamides

| Reactant 1 | Reactant 2 (Amine) | Product | Reaction Conditions |

| This compound | Aniline | N-Phenyl-2-(4-cyanophenoxy)acetamide | Dichloromethane (DCM), Triethylamine (TEA), Room Temperature |

| This compound | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-(4-cyanophenoxy)acetamide | Tetrahydrofuran (THF), Pyridine (B92270), 0 °C to Room Temperature |

| This compound | Benzylamine | N-Benzyl-2-(4-cyanophenoxy)acetamide | Dichloromethane (DCM), Diisopropylethylamine (DIPEA), Room Temperature |

Table 2: Synthesis of 2-(4-Cyanophenoxy)acetates

| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Product | Reaction Conditions |

| This compound | Ethanol | Ethyl 2-(4-cyanophenoxy)acetate | Dichloromethane (DCM), Pyridine, 0 °C to Room Temperature |

| This compound | Phenol (B47542) | Phenyl 2-(4-cyanophenoxy)acetate | Tetrahydrofuran (THF), Sodium Hydroxide, Room Temperature |

| This compound | Isopropanol | Isopropyl 2-(4-cyanophenoxy)acetate | Dichloromethane (DCM), Triethylamine (TEA), Room Temperature |

The compounds synthesized through these reactions can serve as precursors for more complex molecules. The cyano group can be further transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, opening up a wide array of possibilities for molecular diversification. This makes this compound a versatile tool for chemists engaged in the discovery and development of new pharmaceuticals and fine chemicals. For example, the molecule (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, a compound with a similar cyanophenoxy moiety, has been investigated for its biological activity, highlighting the relevance of this structural motif in medicinal chemistry. pharmacompass.com

Mechanistic Investigations of Reactions Involving 2 4 Cyanophenoxy Acetyl Chloride

Detailed Analysis of Nucleophilic Addition-Elimination Mechanisms

The primary reaction pathway for 2-(4-Cyanophenoxy)acetyl chloride, like other acyl chlorides, is the nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org This reactivity stems from the electronic structure of the acyl chloride group (-COCl). The carbonyl carbon atom is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org These atoms strongly pull electron density away from the carbon, rendering it significantly electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com Nucleophiles are species with a lone pair of electrons, such as water, alcohols, ammonia (B1221849), and amines. chemguide.co.uk

The reaction proceeds in two distinct stages:

Nucleophilic Addition: A nucleophile (represented generally as Nu-H) attacks the electrophilic carbonyl carbon. chemguide.co.uk The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the pi bond of the carbonyl group to break and the electrons to move onto the oxygen atom. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org

Elimination: The tetrahedral intermediate is unstable and rapidly collapses to reform the stable carbon-oxygen double bond. chemguide.co.uklibretexts.org To facilitate this, the weakest bond to the central carbon, the carbon-chlorine bond, breaks, and the chlorine atom departs as a chloride ion (Cl⁻), which is an excellent leaving group. libretexts.org Finally, the chloride ion abstracts a proton from the nucleophilic group to form hydrogen chloride (HCl) and the final substituted product. chemguide.co.uk

| Stage | Description | Key Features |

|---|---|---|

| Step 1: Addition | The nucleophile attacks the electron-deficient carbonyl carbon. | Formation of a tetrahedral intermediate. The carbonyl carbon's hybridization changes from sp² to sp³. libretexts.org |

| Step 2: Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. | The chloride ion is an excellent leaving group. The carbon hybridization returns to sp². libretexts.org Hydrogen chloride is formed as a byproduct. chemguide.co.uk |

Studies on Stereochemical Control and Diastereoselectivity

While the initial nucleophilic substitution at the achiral acyl chloride center does not itself introduce stereochemistry, the derivatives formed from this compound can be crucial intermediates in stereoselective synthesis. The stereochemical control and diastereoselectivity of subsequent reactions are dictated by the structure of the reactants and the mechanistic pathways they follow. wikipedia.org

A significant application demonstrating stereochemical control is the tandem aza-Cope/Mannich reaction. wikipedia.org Derivatives of this compound, such as amides formed by reacting it with specific unsaturated amines, can serve as precursors for this powerful transformation used in the synthesis of complex nitrogen-containing heterocyclic structures, notably acyl-substituted pyrrolidines. wikipedia.orgresearchgate.net

The sequence is a chemguide.co.ukchemguide.co.uk-sigmatropic rearrangement that generally proceeds through the following mechanistic steps:

Iminium Ion Formation: An amide derived from this compound and an appropriate amino alcohol is treated with an aldehyde (like paraformaldehyde) to form an unsaturated iminium ion. wikipedia.org

Cationic 2-aza-Cope Rearrangement: This is the key sigmatropic rearrangement step. The unsaturated iminium ion undergoes a chemguide.co.ukchemguide.co.uk-rearrangement. This reaction is known to have a low activation barrier and proceeds readily. wikipedia.org The stereospecificity of this step is high because it preferentially proceeds through a highly ordered, chair-like transition state. chem-station.com

Mannich Cyclization: The product of the aza-Cope rearrangement is an enol and a new iminium ion, which are perfectly positioned to undergo a rapid intramolecular Mannich reaction. researchgate.netchem-station.com This cyclization step forms the final pyrrolidine (B122466) ring, creating new stereocenters with a high degree of control dictated by the transition state geometry of the preceding rearrangement. wikipedia.org

This tandem sequence allows for the efficient construction of complex molecular architectures from relatively simple starting materials, with the stereochemistry being reliably set by the preferred chair conformation of the rearrangement. wikipedia.orgchem-station.com

| Characteristic | Description | Reference |

|---|---|---|

| Reaction Type | Tandem chemguide.co.ukchemguide.co.uk-sigmatropic rearrangement and cyclization. | wikipedia.orgchem-station.com |

| Key Intermediate | Unsaturated iminium ion. | researchgate.net |

| Transition State | Proceeds via a highly ordered, chair-like transition state. | chem-station.com |

| Stereochemical Outcome | High diastereoselectivity due to the preferred chair transition state. | wikipedia.org |

| Typical Product | Acyl-substituted pyrrolidines and other complex heterocyclic amines. | researchgate.net |

Elucidation of Catalytic Reaction Mechanisms

The reactions of this compound with nucleophiles are typically very vigorous and exothermic, proceeding rapidly without the need for catalysis. savemyexams.comchemguide.co.uk The high intrinsic reactivity of the acyl chloride functional group, driven by the electrophilicity of the carbonyl carbon, is usually sufficient to drive the reaction to completion. savemyexams.comlibretexts.org

However, catalysis can become essential in subsequent transformations of the derivatives. For instance, in the tandem reactions discussed previously, specific catalysts may be employed to promote key steps. The aza-Cope rearrangement can be facilitated by Lewis acids, which can assist in the formation of the necessary iminium ion intermediate. researchgate.net For example, catalysts like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective in promoting tandem enamine-imine tautomerism and 2-aza-Cope rearrangement sequences. researchgate.net

Kinetic and Thermodynamic Parameters Influencing Reactivity

Specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the reactivity can be qualitatively understood based on the general principles governing acyl chlorides.

Kinetics: Reactions of acyl chlorides with nucleophiles are characteristically very fast. chemguide.co.uk The rate is influenced by the significant electrophilicity of the carbonyl carbon and the fact that chloride is an excellent leaving group. libretexts.org The presence of the electron-withdrawing 4-cyanophenoxy group further enhances the electrophilic character of the carbonyl carbon via an inductive effect, suggesting a very low activation energy barrier for the nucleophilic attack.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

The structure of 2-(4-Cyanophenoxy)acetyl chloride is not rigid; it possesses several rotatable bonds, primarily the C-O-C ether linkage and the C-C bond connecting the acetyl group to the phenoxy ring. Each rotation leads to a different spatial arrangement, or conformation, with a corresponding potential energy. Energy minimization is a computational process that systematically explores these conformations to identify the most stable structure, known as the global minimum on the potential energy surface.

Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.185 | |

| C-Cl | 1.830 | |

| C-C (acetyl) | 1.510 | |

| O-C (acetyl) | 1.380 | |

| O-C (phenyl) | 1.375 | |

| C≡N | 1.150 | |

| **Bond Angles (°) ** | ||

| O=C-Cl | 121.5 | |

| O=C-C | 125.0 | |

| C-O-C | 118.5 | |

| **Dihedral Angles (°) ** | ||

| C-C-O-C | 178.5 |

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the primary reactive site for nucleophilic attack is the carbonyl carbon of the acetyl chloride group. This is because the acetyl chloride moiety is highly electrophilic. Therefore, the LUMO is expected to be localized predominantly on the π* antibonding orbital of the carbonyl group (C=O) and the σ* antibonding orbital of the carbon-chlorine bond (C-Cl). cureffi.org An incoming nucleophile's HOMO will interact with this LUMO, initiating a reaction. cureffi.org

The cyanophenoxy group, being electron-withdrawing, influences the electronic properties of the entire molecule. It helps to further lower the energy of the LUMO, making the acetyl chloride group even more susceptible to nucleophilic attack compared to a non-substituted phenoxyacetyl chloride. The HOMO is likely to be distributed over the phenoxy ring system.

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the cyanophenoxy ring; represents the primary electron source. |

| LUMO | -1.2 | Localized on the acetyl chloride group (π* C=O and σ* C-Cl); represents the primary site for nucleophilic attack. |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO theory as applied to this molecule.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). This state represents the energy maximum along the minimum energy reaction path. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate.

For a reaction involving this compound, such as its hydrolysis or amidation, computational chemists can model the approach of the nucleophile (e.g., water or an amine) to the carbonyl carbon. By performing a transition state search, they can determine the precise geometry and energy of the TS. This information is crucial for calculating the activation energy of the reaction, which dictates the reaction rate. For example, in the reaction with an amine, the TS would involve the partially formed C-N bond and the partially broken C-Cl bond in a tetrahedral intermediate geometry.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. nih.govresearchgate.net By exploring the PES for a reaction, chemists can map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. nih.govresearchgate.net

For the acylation of a nucleophile by this compound, the PES would show the initial reactants (the acyl chloride and the nucleophile) in an energy well. As they approach each other, the energy increases until it reaches the transition state for the formation of a tetrahedral intermediate. This intermediate would reside in a shallow well on the PES before proceeding through a second transition state for the expulsion of the chloride ion to form the final products. Mapping the PES provides a complete energetic profile of the reaction, revealing whether it proceeds in a single step or through multiple intermediates and helping to predict the reaction's feasibility and kinetics.

Advanced Computational Techniques in Organic Reaction Design and Catalyst Development

The insights gained from quantum chemical calculations and reaction pathway modeling can be leveraged for more advanced applications in chemical synthesis.

By understanding the electronic properties (HOMO/LUMO distributions and energies) and the detailed mechanism of reactions involving this compound, chemists can rationally design improved synthetic processes. For instance, if the activation energy for a desired reaction is too high, the computational model can be used to screen different nucleophiles or solvent systems to find conditions that lower the transition state energy.

Furthermore, this theoretical knowledge is critical for the de novo design of catalysts. A catalyst provides an alternative reaction pathway with a lower activation energy. Computational models can be used to design a catalyst that specifically stabilizes the transition state of a reaction involving this compound. For example, in a polymerization reaction to form a polyamide, a catalyst could be designed to activate the acetyl chloride group, making it more susceptible to attack, or to facilitate the departure of the chloride leaving group. By simulating the interaction of the catalyst with the reactants and transition states, researchers can predict catalytic efficiency before attempting a synthesis in the laboratory, thereby accelerating the development of new and more efficient chemical transformations.

Systematic Modifications of the Acetyl Chloride Functional Group

The acetyl chloride moiety is a highly reactive electrophile, making it an excellent handle for introducing a wide variety of nucleophiles through nucleophilic acyl substitution reactions. nih.govresearchgate.net This reactivity allows for the straightforward synthesis of amides, esters, and thioesters, which are fundamental building blocks in medicinal chemistry and materials science. nih.govlibretexts.org

The general mechanism for these transformations involves the initial attack of a nucleophile on the carbonyl carbon of the acetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final substituted product. researchgate.net

Amide Synthesis: The reaction of this compound with primary or secondary amines is a common and efficient method for generating a library of corresponding amides. commonorganicchemistry.com These reactions are typically carried out in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemguide.co.ukgoogle.com The synthesis of various phenoxy acetamide (B32628) derivatives has been reported to yield compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govfrontiersin.org For instance, the reaction of a substituted phenoxyacetic acid with an amine in the presence of a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) affords the corresponding acetamide. nih.gov

Ester Synthesis: Esters can be readily prepared by reacting this compound with a variety of alcohols. libretexts.org This reaction is often performed in the presence of a base to scavenge the HCl produced. The synthesis of esters of 2-cyanoacrylic acid, a related structure, can be achieved by reacting the corresponding acid chloride with an alcohol. google.com A notable example is the synthesis of ethyl 2-(4-aminophenoxy)acetate, a precursor for dual glucokinase and PPARγ activators, which involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by reduction of the nitro group. google.comrsc.org

Thioester Synthesis: Thioesters can be synthesized by the reaction of this compound with thiols. This transformation provides another avenue for creating structural diversity.

| Nucleophile | Reagent Example | Product Functional Group | Reference(s) |

| Amine | Primary or Secondary Amine (e.g., Aniline, Piperidine) | Amide | nih.govcommonorganicchemistry.comchemguide.co.uk |

| Alcohol | Primary or Secondary Alcohol (e.g., Ethanol, Isopropanol) | Ester | libretexts.orggoogle.com |

| Thiol | Thiol (e.g., Ethanethiol) | Thioester |

Diversification and Derivatization of the Cyanophenoxy Moiety

The cyanophenoxy portion of the molecule provides additional opportunities for structural modification, allowing for the fine-tuning of the physicochemical properties of the resulting derivatives.

Modification of the Cyano Group: The nitrile group is a versatile functional group that can be converted into several other functionalities. researchgate.net A particularly common and synthetically valuable transformation is the [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring. tjnpr.org This conversion is significant as tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many biologically active compounds. tjnpr.orgresearchgate.net The synthesis of tetrazole-acetamide derivatives has been reported, highlighting the feasibility of combining modifications at both the acetyl chloride and cyano ends of the molecule. tjnpr.orgresearchgate.net The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the range of accessible derivatives. libretexts.orggoogle.com

Modification of the Phenoxy Ring: The aromatic ring of the cyanophenoxy moiety can undergo electrophilic substitution reactions, although the ether linkage and the cyano group will influence the position of substitution.

| Modification Site | Reaction Type | Resulting Functional Group | Reference(s) |

| Cyano Group | [3+2] Cycloaddition with Azide | Tetrazole | tjnpr.orgresearchgate.net |

| Cyano Group | Hydrolysis | Carboxylic Acid | google.com |

| Cyano Group | Reduction | Amine | libretexts.org |

Integration into Polycyclic and Spirocyclic Molecular Frameworks

The incorporation of the this compound scaffold into more complex polycyclic and spirocyclic systems represents an advanced strategy for exploring novel three-dimensional chemical space.

Polycyclic Systems: Fused heterocyclic systems can be constructed by leveraging the reactivity of the functional groups on the scaffold. For example, intramolecular cyclization reactions can be designed to form new rings. The synthesis of fused 7-deazapurine heterocycles has been achieved through strategies involving C-H activation and cross-coupling reactions, followed by azidation and thermal cyclization. nih.gov While not directly employing the title compound, these methods illustrate pathways that could be adapted. For instance, a derivative of this compound could be designed to undergo an intramolecular reaction, leading to a fused ring system. The synthesis of new heterocyclic systems fused at a pyrazolo[3,4-c]-2,7-naphthyridine core has also been reported, demonstrating the construction of complex polycycles. researchgate.net

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their inherent three-dimensionality. nih.gov The synthesis of spirocyclic compounds often involves intramolecular cyclization or cycloaddition reactions. nih.govresearchgate.net For example, spirocyclic dihydropyrazoles can be prepared from tosylhydrazones and electron-deficient alkenes. rsc.org Ciprofloxacin congeners with a spirocyclic amine periphery have been synthesized and evaluated for their antibacterial activity. mdpi.com A synthetic strategy to access spiro compounds from the 2-(4-cyanophenoxy)acetyl scaffold could involve preparing a derivative with a suitable tether and a reactive group that can undergo an intramolecular reaction to form the spirocyclic core.

| Framework Type | General Synthetic Strategy | Potential Application | Reference(s) |

| Polycyclic | Intramolecular Cyclization, Cross-Coupling followed by Cyclization | Drug Discovery, Materials Science | nih.govresearchgate.net |

| Spirocyclic | Intramolecular Cycloaddition, Ring-Closing Metathesis | Drug Discovery, Catalysis | nih.govrsc.orgmdpi.com |

Establishing Structure-Reactivity Relationships within Derivative Libraries

The systematic synthesis of derivative libraries based on the this compound scaffold enables the establishment of structure-reactivity relationships (SRRs). By correlating the structural modifications with changes in chemical reactivity or biological activity, a deeper understanding of the scaffold's properties can be gained.

The reactivity of the acetyl chloride group is influenced by the electronic nature of the substituents on the phenoxy ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

In the context of biological activity, structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For example, a review of the SAR of antimetastatic compounds highlights how different functional groups and their positions on a scaffold can significantly impact biological activity. nih.gov Similarly, a quantitative structure-activity relationship (QSAR) study of amide derivatives as xanthine (B1682287) oxidase inhibitors has demonstrated the utility of computational models in predicting inhibitory effects. frontiersin.org For a library of derivatives from this compound, one could systematically vary the amine or alcohol component in the amide or ester synthesis (section 7.1) and modify the cyano group (section 7.2) to probe how these changes affect a particular biological endpoint. rsc.orgperiodikos.com.brresearchgate.netnih.gov

| Derivative Class | Structural Variation | Predicted Effect on Reactivity/Activity | Reference(s) |

| Amides/Esters | Nature of the amine/alcohol (aliphatic, aromatic, heterocyclic) | Altered steric and electronic properties influencing binding to biological targets. | nih.govfrontiersin.org |

| Tetrazole derivatives | Position and nature of substituents on the tetrazole ring | Modulation of acidity and hydrogen bonding capacity, impacting receptor interactions. | tjnpr.orgresearchgate.net |

| Polycyclic/Spirocyclic derivatives | Ring size, stereochemistry, and substitution pattern | Defined three-dimensional shape influencing selectivity and potency. | nih.govnih.gov |

Conclusion

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. chemeurope.commasterorganicchemistry.com This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group. youtube.comlibretexts.org The general reactivity of carboxylic acid derivatives follows the order: acyl chlorides > anhydrides > esters > amides. ualberta.ca

Hydrolytic Cleavage to Carboxylic Acids

In the presence of water, this compound undergoes rapid hydrolysis to form 2-(4-cyanophenoxy)acetic acid. ontosight.aidocbrown.infochemguide.co.uk This reaction proceeds vigorously, often at room temperature, and produces hydrogen chloride as a byproduct. docbrown.infochemguide.co.ukphysicsandmathstutor.com The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. docbrown.info This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding carboxylic acid. ualberta.cadocbrown.info The reaction can be summarized as follows:

Reaction Scheme: C₉H₆ClNO₂ + H₂O → C₉H₇NO₃ + HCl

Esterification with Diverse Alcohol Substrates

Acyl chlorides readily react with a wide range of alcohols to form esters in a process known as esterification. savemyexams.comlibretexts.org This reaction is typically fast and exothermic, offering a more efficient route to esters compared to the Fischer esterification of carboxylic acids because the reaction goes to completion. savemyexams.com The reaction of this compound with an alcohol (R-OH) yields the corresponding 2-(4-cyanophenoxy)acetate ester and hydrogen chloride. chemguide.co.ukchemguide.co.uk

The reaction with phenols, which are less nucleophilic than alcohols, also produces esters. chemguide.co.uksavemyexams.com This reaction may require heating and the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion. savemyexams.com

General Reaction with Alcohols: C₉H₆ClNO₂ + R-OH → C₉H₆(CN)O-CH₂COOR + HCl

A study on O-acylation of alcohols mediated by a Ti(III) species demonstrated that various primary, secondary, and tertiary alcohols, as well as phenol (B47542), can be converted to their corresponding esters using acyl chlorides under mild, room temperature conditions. nih.gov

Amidation with Ammonia (B1221849) and Primary/Secondary Amines

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides. physicsandmathstutor.comcommonorganicchemistry.com This reaction is generally very facile and is a common method for synthesizing amides. commonorganicchemistry.com The reaction with ammonia produces a primary amide, while primary and secondary amines yield N-substituted and N,N-disubstituted amides, respectively. A suitable base is often used to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

A practical method for the amidation of acid chlorides to primary amides utilizes ammonium (B1175870) chloride (NH₄Cl) as a convenient amine source in N-methyl pyrrolidone (NMP), which also acts as an acid scavenger, avoiding the need for an additional base. ccspublishing.org.cnresearchgate.net

General Reaction with a Primary Amine: C₉H₆ClNO₂ + R-NH₂ → C₉H₆(CN)O-CH₂CONHR + HCl

Electrophilic Acylation Reactions

Friedel-Crafts Acylation for Aromatic System Functionalization

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.orgnumberanalytics.com This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. sigmaaldrich.comresearchgate.net The acylium ion then attacks the aromatic ring to form an aryl ketone. sigmaaldrich.com

The reaction of this compound with an aromatic compound (Ar-H) in the presence of a Lewis acid catalyst would yield a ketone. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further substitution reactions. organic-chemistry.orglibretexts.org

General Friedel-Crafts Acylation Reaction: C₉H₆ClNO₂ + Ar-H --(Lewis Acid)--> C₉H₆(CN)O-CH₂CO-Ar + HCl

Cycloaddition Chemistry

While direct cycloaddition reactions involving the acyl chloride group of this compound are not commonly reported, the molecule can be a precursor to species that do participate in such reactions. For instance, treatment of an acid chloride with a non-nucleophilic base like triethylamine (B128534) can generate a ketene (B1206846). libretexts.org Ketenes are known to undergo [2+2] cycloaddition reactions with alkenes (ketenophiles) to form cyclobutanones. libretexts.org

The formation of a ketene from this compound would proceed via an elimination reaction. This ketene could then potentially react with an alkene in a thermal [2+2] cycloaddition. libretexts.org A study has shown the [2+2] cycloaddition of 2-(4-methoxyphenyl)acetyl chloride with tetraethoxyethylene in the presence of triethylamine, which proceeds through a ketene intermediate. researchgate.net

Other Significant Organic Transformations

Beyond its application in β-lactam synthesis, the reactivity of this compound extends to other fundamental organic transformations, primarily involving nucleophilic acyl substitution.

Amide Formation:

One of the most common reactions of acyl chlorides is their conversion to amides upon reaction with primary or secondary amines. This reaction, often referred to as amidation, proceeds readily with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-substituted 2-(4-cyanophenoxy)acetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Esterification:

Similarly, this compound can be converted to esters through reaction with alcohols or phenols in a process known as esterification. The oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of chloride leads to the formation of the corresponding ester. This reaction is a fundamental method for creating ester linkages in a variety of molecular scaffolds. For instance, the reaction with phenols yields phenyl esters.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for 2-(4-Cyanophenoxy)acetyl Chloride

The synthesis of this compound typically follows established protocols for the preparation of acyl chlorides from their corresponding carboxylic acids. wikipedia.orglibretexts.org The precursor, 2-(4-cyanophenoxy)acetic acid, can be readily prepared via the Williamson ether synthesis, reacting 4-cyanophenol with an α-haloacetic acid ester followed by hydrolysis. The subsequent conversion to the acyl chloride is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The use of thionyl chloride is often favored due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. libretexts.org

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. wikipedia.org This makes it an excellent acylating agent, susceptible to nucleophilic acyl substitution by a variety of nucleophiles. wikipedia.orgorgsyn.org Key reactions include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with primary or secondary amines to yield amides. orgsyn.org

Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov

Hydrolysis: Reaction with water to revert to the parent carboxylic acid.

The presence of the electron-withdrawing cyano group on the phenoxy ring can subtly influence the reactivity of the acyl chloride, potentially increasing its electrophilicity compared to unsubstituted phenoxyacetyl chloride.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | researchgate.net |

| Molecular Formula | C₉H₆ClNO₂ | researchgate.net |

| Molecular Weight | 195.60 g/mol | researchgate.net |

| Appearance | Expected to be a solid or liquid | Inferred |

| Key Functional Groups | Acyl Chloride, Nitrile, Ether | researchgate.net |

Emerging Trends and Methodological Advancements in Acyl Halide Chemistry

The field of acyl halide chemistry is far from static, with ongoing research focused on developing more sustainable, efficient, and selective synthetic methodologies. wikipedia.org Emerging trends include:

Catalytic Methods: The development of novel catalysts for acylation reactions is a major focus. This includes organocatalysis, which avoids the use of potentially toxic or expensive metal catalysts. wikipedia.org For instance, bases like pyridine (B92270) or triethylamine (B128534) are often used to catalyze acylations and neutralize the HCl byproduct. nih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis and subsequent reactions of acyl chlorides offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing.

Mechanistic Insights through Computational Chemistry: Advanced computational modeling allows for a deeper understanding of reaction mechanisms, enabling the prediction of reactivity and the rational design of new catalysts and reactions. wikipedia.org

Greener Reagents: There is a continuous search for more environmentally benign chlorinating agents to replace traditional reagents like phosgene (B1210022) or thionyl chloride, which have associated hazards.

These advancements are not just academic curiosities; they have practical implications for the synthesis of complex molecules, including pharmaceuticals and advanced materials, where acyl halides are crucial intermediates.

Future Prospects for this compound in Synthetic Innovation and Chemical Research

The unique bifunctionality of this compound positions it as a valuable tool for future synthetic and research applications. The prospects for this compound are rooted in the combined utility of its two distinct functional groups.

Pharmaceutical and Agrochemical Synthesis: The phenoxyacetic acid scaffold is present in various biologically active compounds. The acyl chloride allows for the facile introduction of the (4-cyanophenoxy)acetyl moiety into complex molecules, which could lead to the discovery of new therapeutic agents or pesticides. The cyano group itself can act as a key pharmacophore or be further transformed into other functional groups like amines or carboxylic acids.

Polymer Chemistry: Acyl chlorides are used in polymerization reactions, such as the formation of polyamides and polyesters. wikipedia.org this compound could be employed as a monomer or a modifying agent to create polymers with tailored properties, where the nitrile group can enhance thermal stability or provide sites for cross-linking or post-polymerization modification.

Materials Science: The rigid structure of the cyanophenyl group and its potential for strong intermolecular interactions make it an attractive component for liquid crystals and other functional materials. The ability to easily incorporate this moiety via the acyl chloride function is a significant advantage.

Chemical Biology and Probe Development: The reactivity of the acyl chloride can be harnessed to attach the cyanophenoxy tag to biomolecules, serving as a reporter group for spectroscopic studies, given the characteristic infrared absorption of the nitrile group.

Future research will likely focus on exploring the full synthetic potential of this compound, particularly in the context of creating novel molecular architectures for various applications. The development of stereoselective reactions involving this acyl chloride and the investigation of the electronic effects of the cyano group on reaction outcomes are also promising areas for further study.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 2-(4-Cyanophenoxy)acetyl chloride? Methodological Answer: The compound is typically synthesized via a two-step process:

Phenolic precursor preparation : React 4-cyanophenol with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine (TEA) to neutralize HCl .

Purification : Extract the crude product with DCM, wash with brine, dry over MgSO₄, and purify via column chromatography (hexane:ethyl acetate gradient). Monitor reaction completion by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Advanced: How can researchers optimize yields in large-scale synthesis under moisture-sensitive conditions?

- Use Schlenk line techniques to maintain anhydrous conditions, as traces of water hydrolyze the acyl chloride to the carboxylic acid .

- Employ low-temperature reactions (0–5°C) to minimize side reactions like dimerization.

- Optimize stoichiometry: A 1.2:1 molar ratio of chloroacetyl chloride to 4-cyanophenol improves conversion efficiency .

Structural Characterization

Basic: What analytical techniques confirm the structure of this compound? Methodological Answer:

- NMR :

- IR : Strong C=O stretch at ~1760 cm⁻¹ and C≡N at ~2230 cm⁻¹ .

Advanced: How can crystallography resolve ambiguities in spectroscopic data?

- Grow single crystals via slow evaporation in DCM/hexane.

- X-ray diffraction reveals intramolecular interactions (e.g., C–H···O bonds) and confirms dihedral angles between the cyanophenyl and acetyl chloride groups, which impact reactivity .

Stability and Handling

Basic: What precautions are critical for handling this compound? Methodological Answer:

- Storage : Keep in sealed, moisture-resistant containers under argon at –20°C. Use amber glass to prevent photodegradation .

- Personal Protective Equipment (PPE) : Butyl rubber gloves (0.3 mm thickness), chemical-resistant suits, and full-face respirators with AXBEK cartridges for vapor protection .

Advanced: How does hydrolysis impact experimental reproducibility?

- Hydrolysis generates 2-(4-Cyanophenoxy)acetic acid, detectable via HPLC-MS (retention time shift from 8.2 to 6.5 min).

- Quantify residual acyl chloride by derivatizing with excess aniline and measuring unreacted aniline via UV-Vis (λmax = 280 nm) .

Reaction Mechanisms

Basic: What is the role of this compound in nucleophilic substitutions? Methodological Answer: The acyl chloride acts as an electrophile in reactions with amines or alcohols:

Amidation : React with primary amines (e.g., benzylamine) in THF at 0°C to form amides.

Esterification : Use pyridine as a catalyst with alcohols (e.g., methanol) to yield esters .

Advanced: How do intramolecular interactions influence reactivity?

- Intramolecular hydrogen bonds (e.g., C–H···O) stabilize transition states, accelerating reactions. Computational modeling (DFT at B3LYP/6-311+G**) predicts activation energies and optimizes solvent selection (e.g., DMF vs. THF) .

Contradictions in Spectral Data

Basic: How should researchers address unexpected NMR splitting patterns? Methodological Answer:

- Dynamic effects : Rotameric equilibria in the acyl group cause splitting. Use variable-temperature NMR (VT-NMR) at –40°C to "freeze" conformers and simplify spectra .

Advanced: What strategies resolve discrepancies between experimental and computational IR data?

- Compare experimental IR peaks (e.g., C=O at 1760 cm⁻¹) with harmonic vibrational frequencies from Gaussian calculations. Adjust for anharmonicity using scaling factors (0.961 for B3LYP) .

Applications in Polymer Chemistry

Advanced: How can this compound be used to synthesize functional polymers?

- Step-growth polymerization : React with diols (e.g., ethylene glycol) to form polyesters. Monitor molecular weight by GPC (Mn ~15,000 Da) and confirm end-group fidelity via MALDI-TOF .

- Post-polymerization modification : Hydrolyze the cyanophenyl group to carboxylic acid for pH-responsive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.